

Bmn-673 (Talazoparib) Off-Target Effects: A Technical Resource

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Compound of Interest

Compound Name: Bmn-673 8R,9S

Cat. No.: B1139343

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This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of Bmn-673 (8R,9S), also known as Talazoparib.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of Bmn-673 (Talazoparib)?

Bmn-673 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, which are its primary therapeutic targets.^{[1][2][3]} Its mechanism of action involves not only catalytic inhibition but also trapping of PARP enzymes on DNA, leading to cytotoxic effects in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.^{[1][4][5]}

The most well-documented off-target activity of Talazoparib is the potent inhibition of tankyrase 1 and 2 (TNKS1/2), members of the PARP family.^{[6][7]} This off-target effect is noteworthy as TNKS1/2 are involved in various cellular processes, including the Wnt/ β -catenin signaling pathway.^{[6][7]}

Q2: How does the selectivity of Bmn-673 for its primary targets compare to its off-targets?

Talazoparib exhibits high affinity for its primary target, PARP1. However, it also shows a uniquely strong affinity for the off-target TNKS1, which is comparable to its affinity for PARP1.

[6] This is in contrast to other PARP inhibitors like olaparib, niraparib, and veliparib, which show weaker binding to TNKS1.[6]

Q3: What is the kinase selectivity profile of Bmn-673?

A comprehensive study assessing the interaction of four approved PARP inhibitors with 392 kinases revealed that Talazoparib has a very high degree of kinase selectivity. It showed only weak binding to two kinases, suggesting that off-target effects mediated by kinase inhibition are less likely with this compound compared to some other PARP inhibitors like rucaparib and niraparib.[8]

Q4: What are the potential cellular consequences of TNKS1/2 inhibition by Bmn-673?

Inhibition of TNKS1/2 can impact cellular pathways they regulate. A key pathway is the Wnt/ β -catenin signaling pathway, where tankyrases play a role in the degradation of Axin, a component of the β -catenin destruction complex.[6] Inhibition of TNKS1/2 can, therefore, lead to stabilization of Axin and subsequent downregulation of Wnt signaling. Researchers should consider this potential off-target effect when interpreting experimental results.

Q5: How can I experimentally investigate the off-target effects of Bmn-673 in my cellular model?

Several experimental approaches can be employed:

- **Competition Binding Assays:** As demonstrated in studies, using biotinylated chemical probes of Talazoparib in competition with the unlabeled drug in cell lysates can help identify engaged targets, including off-targets like TNKS1.[6][7]
- **Western Blotting:** To assess the downstream effects of TNKS1/2 inhibition, researchers can perform Western blots to analyze the protein levels of key components of the Wnt/ β -catenin pathway, such as β -catenin and Axin.
- **Proteomics Approaches:** Unbiased proteomic methods, such as cellular thermal shift assays (CETSA) or mass spectrometry-based proteomics, can provide a global view of protein engagement by Bmn-673 and identify novel off-targets.[9][10][11][12]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpected phenotypic effects not explained by PARP1/2 inhibition.	Off-target inhibition of TNKS1/2 affecting the Wnt/ β -catenin pathway.	- Assess the status of the Wnt/ β -catenin pathway in your experimental system (e.g., measure β -catenin levels).- Use a more selective TNKS inhibitor as a control to dissect the specific effects.
Discrepancies between in vitro biochemical assays and cellular responses.	Differences in target engagement and compound accessibility within the cellular environment.	- Perform cellular target engagement assays like CETSA to confirm target interaction in intact cells.- Consider potential roles of drug transporters, as Talazoparib is a known substrate for efflux pumps like P-gp and BCRP. [4]
Difficulty in identifying novel off-targets.	The concentration of the drug used may be too low to engage weaker off-targets, or the detection method may lack sensitivity.	- Increase the concentration of Bmn-673 in your screening assay, being mindful of potential toxicity.- Employ highly sensitive proteomic techniques for a comprehensive analysis.

Quantitative Data Summary

Table 1: Binding Affinities of PARP Inhibitors for PARP1 and TNKS1

Compound	PARP1 KD (nM)	TNKS1 KD (nM)
Talazoparib	1.2	1.5
Olaparib	1.6	120
Niraparib	2.1	180
Veliparib	2.9	>10,000

Data extracted from a study using surface plasmon resonance (SPR) to measure dissociation constants (KD).[6]

Experimental Protocols

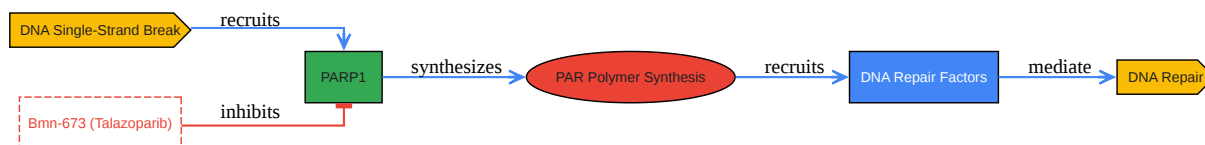
Methodology: Competition Pull-down Assay for Target Engagement

This protocol is adapted from a study investigating Talazoparib's engagement with PARP1 and TNKS1 in cell lysates.[6][7]

- Cell Lysate Preparation: Prepare lysates from the cell line of interest using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Inhibitor Pre-incubation: Pre-treat the cell lysate with varying concentrations of unlabeled Talazoparib for 30 minutes.
- Probe Incubation: Add a biotinylated Talazoparib chemical probe to the lysate and incubate for an additional 30 minutes.
- Streptavidin Pull-down: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any bound proteins. Incubate with gentle rotation.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against PARP1 and TNKS1 to assess the competitive displacement by unlabeled

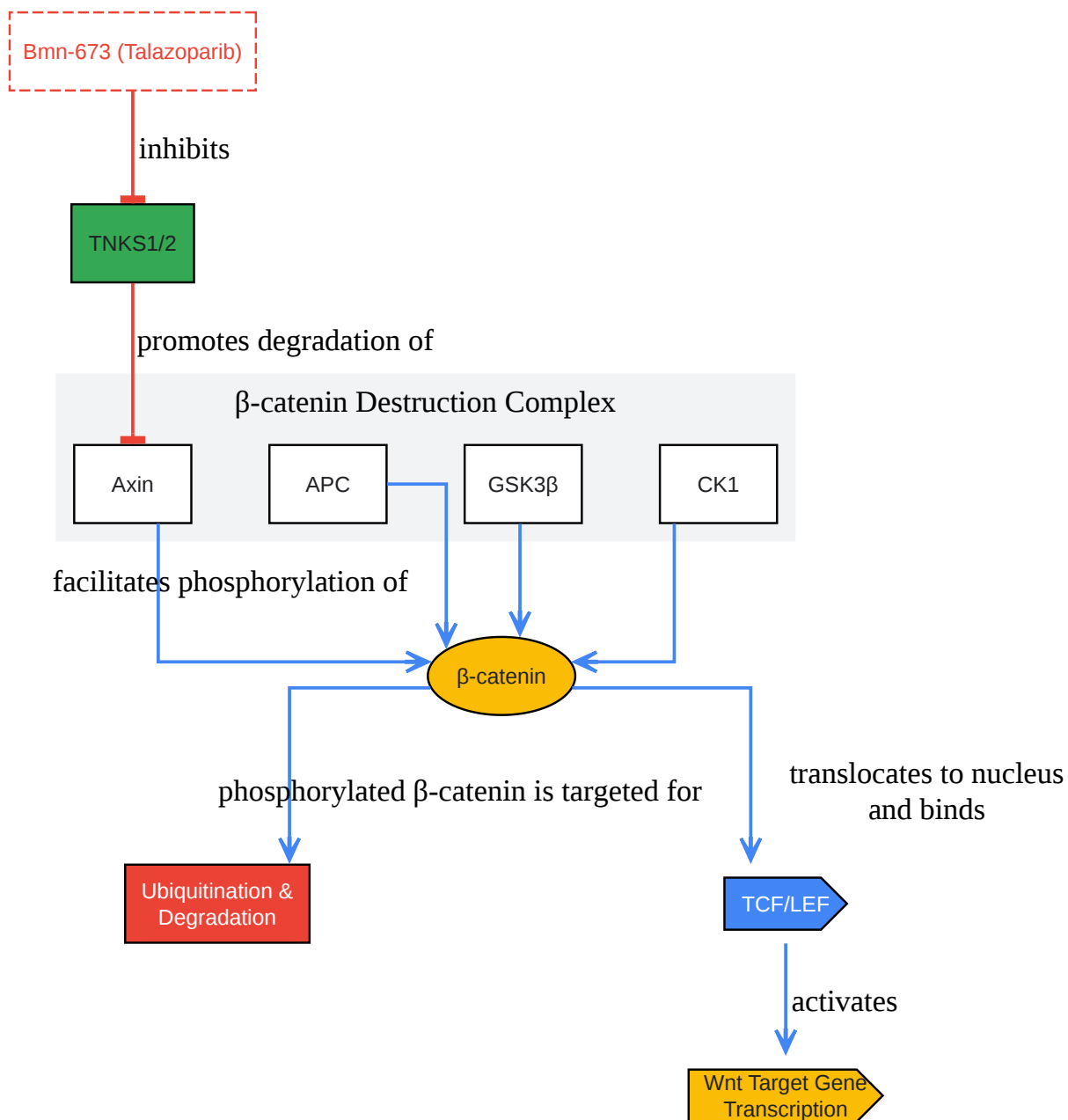
Talazoparib.

Visualizations



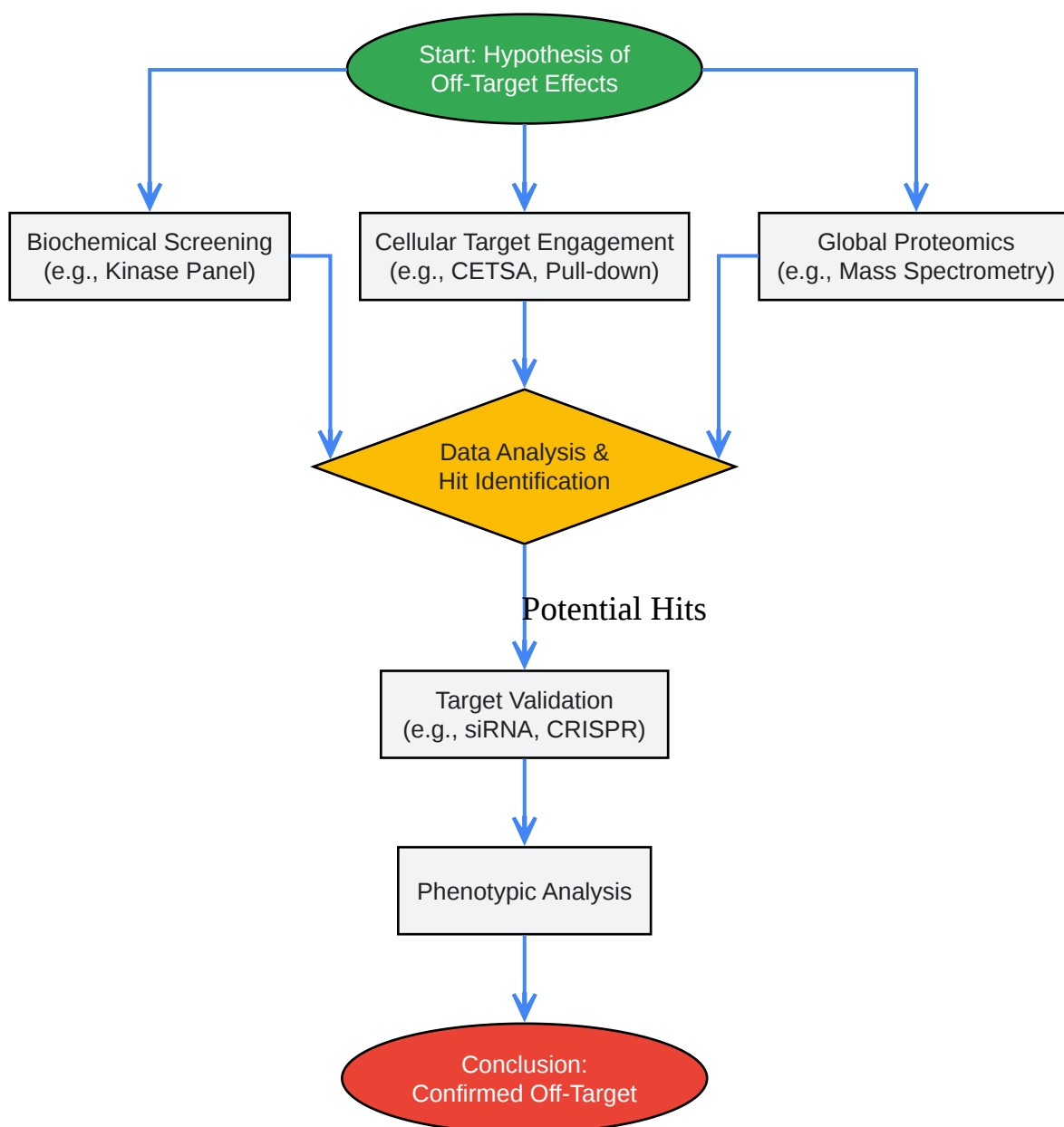
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Caption: Bmn-673 inhibits PARP1, disrupting DNA single-strand break repair.



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Caption: Bmn-673 can inhibit TNKS1/2, affecting Wnt/β-catenin signaling.



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Caption: Experimental workflow for identifying and validating off-target effects.

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